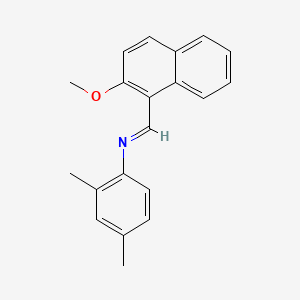
N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This compound features a naphthalene ring substituted with a methoxy group and a dimethylphenyl group attached to the imine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” typically involves the condensation reaction between an aldehyde or ketone and an amine. In this case, the starting materials would be 2-methoxynaphthaldehyde and 2,4-dimethylaniline. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a corresponding oxime or nitrile.
Reduction: The imine can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of “N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-1-(2-hydroxynaphthalen-1-yl)methanimine
- N-(2,4-dimethylphenyl)-1-(2-ethoxynaphthalen-1-yl)methanimine
- N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-2-yl)methanimine
Uniqueness
“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” is unique due to the specific substitution pattern on the naphthalene ring and the presence of the methoxy group
Properties
CAS No. |
5314-63-6 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H19NO/c1-14-8-10-19(15(2)12-14)21-13-18-17-7-5-4-6-16(17)9-11-20(18)22-3/h4-13H,1-3H3 |
InChI Key |
LSTRGIANMXIYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


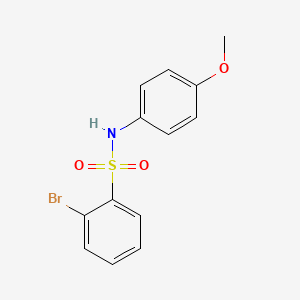
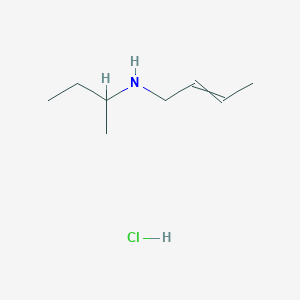
![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)
![N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12448522.png)
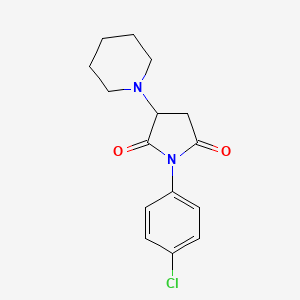
![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)
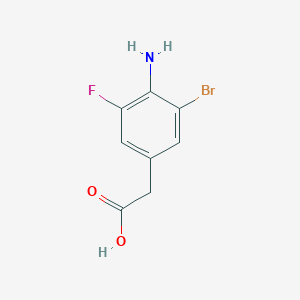

![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)
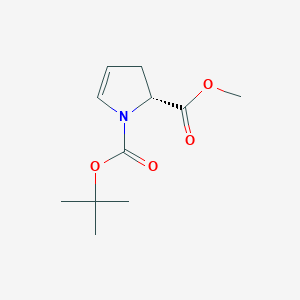
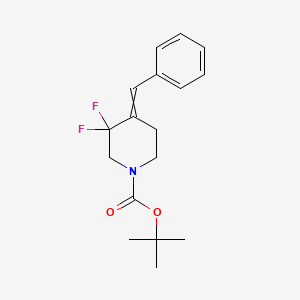
![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)
